molecular formula C14H19N3OS B2844356 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 1448135-69-0

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Cat. No.: B2844356
CAS No.: 1448135-69-0
M. Wt: 277.39
InChI Key: ZRBYBDOGNXMITB-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound that features a thiophene ring and a pyrazole ring, both of which are heterocyclic structures Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: Both the thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and pyrazole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-4-carboxylic acid.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is unique due to the combination of the thiophene and pyrazole rings, which can confer distinct electronic and steric properties.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-7-9-17-8-6-11(16-17)12-5-4-10-19-12/h4-6,8,10H,7,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBYBDOGNXMITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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